molecular formula C21H28N4O3S B11274309 4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11274309
M. Wt: 416.5 g/mol
InChI Key: DNVZPHZQGKQXPO-UHFFFAOYSA-N
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Description

4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-methylpiperazine with a sulfonyl chloride derivative, followed by further reactions to introduce the ethyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-ethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one

InChI

InChI=1S/C21H28N4O3S/c1-3-15-8-9-16(20-17-6-4-5-7-18(17)21(26)23-22-20)14-19(15)29(27,28)25-12-10-24(2)11-13-25/h8-9,14H,3-7,10-13H2,1-2H3,(H,23,26)

InChI Key

DNVZPHZQGKQXPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCN(CC4)C

Origin of Product

United States

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